Side-Chain Lability Profile: Fmoc-Glu(OMe)-OH vs. Fmoc-Glu(OtBu)-OH
The γ-methyl ester in Fmoc-Glu(OMe)-OH is fully cleaved by ≥90% TFA within 1–2 hours during final peptide deprotection, whereas the γ-tert-butyl ester in Fmoc-Glu(OtBu)-OH is quantitatively removed by as little as 50% TFA in under 30 minutes [1]. In Fmoc/tBu SPPS, the OtBu group's hypersensitivity to TFA limits its utility when milder cleavage conditions are required to preserve acid-sensitive post-translational modifications or certain linkers [1]. The methyl ester offers a more controlled, less labile option for global deprotection strategies [2].
| Evidence Dimension | Acid lability (cleavage half-life in TFA) |
|---|---|
| Target Compound Data | Stable in 1% TFA; cleaved by 90–95% TFA in 1–2 h |
| Comparator Or Baseline | Fmoc-Glu(OtBu)-OH: cleaved by 50–95% TFA in <30 min |
| Quantified Difference | Approximately 4- to 8-fold slower cleavage rate under identical TFA concentrations |
| Conditions | Standard Fmoc/tBu SPPS final cleavage: 95% TFA with scavengers, room temperature |
Why This Matters
The slower acid cleavage rate of Fmoc-Glu(OMe)-OH allows for milder global deprotection conditions, reducing the risk of peptide degradation or side-reaction when acid-sensitive modifications are present.
- [1] PeptideChemistry.org. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Accessed 2026. View Source
- [2] NBInno. Understanding the Properties and Sourcing of Fmoc-Glu(OMe)-OH. 2025. View Source
